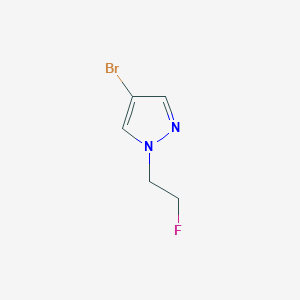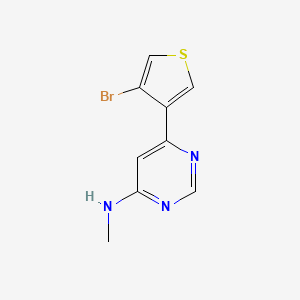
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine”, there are related studies on the synthesis of similar compounds. For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Scientific Research Applications
Palladium-Catalyzed Imine Hydrolysis
- Application : Palladium-catalyzed hydrolysis of imines using compounds related to 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine.
- Details : The study by Ahmad et al. (2019) involved reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to obtain a Schiff base. The base underwent Suzuki coupling reaction conditions, leading to products with hydrolysis of imine linkages. DFT calculations provided insights into the transition metal-catalyzed hydrolysis of imines.
- Read more
- Application : Evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives for antibacterial and antifungal activities.
- Details : Laxmi et al. (2019) synthesized derivatives from reactions involving 4-ethyl-6-methylpyrimidin-2-amine. The compounds showed significant antibacterial and antifungal activities, comparable or superior to standard drugs like Streptomycin and Amphotericin-B.
- Read more
- Application : Investigating ring transformations in reactions of heterocyclic halogeno compounds.
- Details : Hertog et al. (2010) explored reactions of 6-substituted derivatives of 2-halogenopyridines, leading to the formation of compounds like 4-amino-2-methylpyrimidine. The study discussed the mechanism of these reactions.
- Read more
- Application : Synthesis of pyrimidine derivatives for potential biomedical applications.
- Details : Research by Al-Masoudi et al. (2014) focused on synthesizing 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives. These compounds were evaluated for their antiviral activity against HIV-1 and HIV-2.
- Read more
- Application : Synthesis of new thiazolo[4,5-d] pyrimidine derivatives.
- Details : Bakavoli et al. (2006) achieved the synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines, which were then reacted to form new thiazolo[4,5-d] pyrimidine derivatives.
- Read more
- Application : Investigating crystal and molecular structures of related compounds.
- Details : Odell et al. (2007) determined the crystal structures of isomeric compounds related to 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine, providing insight into conformational differences and hydrogen-bonding interactions.
- Read more
properties
IUPAC Name |
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-2-8(12-5-13-9)6-3-14-4-7(6)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBXDXLEQCROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




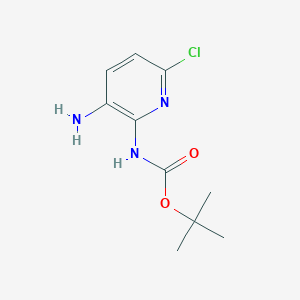



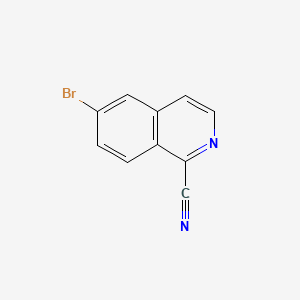
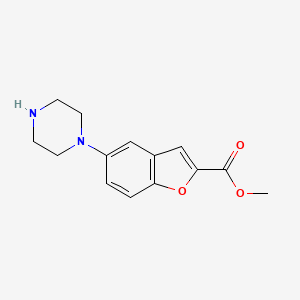
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)



![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
